An In-depth Technical Guide to Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
An In-depth Technical Guide to Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and critical applications of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the synthesis of important pharmaceutical compounds.
Core Chemical Properties
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a white to yellow or off-white solid.[1][2][3] It is an amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is common in peptide synthesis and the creation of complex organic molecules. The compound is sparingly soluble in water but shows slight solubility in solvents like chloroform, DMSO, ethyl acetate, and methanol.[2][4]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source(s) |
| IUPAC Name | (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoic acid | [5] |
| CAS Number | 486460-00-8 | [1][6][7] |
| Molecular Formula | C₁₅H₁₈F₃NO₄ | [6][7][8] |
| Molecular Weight | 333.30 g/mol | [5][6][8] |
| Melting Point | 136-138 °C | [4][8] |
| Boiling Point | 443.1 ± 45.0 °C at 760 mmHg (Predicted) | [4][8][9] |
| Density | 1.292 - 1.293 g/cm³ | [8][9] |
| Appearance | White to Yellow Solid | [1][2] |
| Flash Point | 221.8 °C | [4][10] |
| pKa | 4.30 ± 0.10 (Predicted) | [4] |
| Refractive Index | 1.494 | [4][9] |
| Solubility | Sparingly soluble in water.[2] Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol.[4] | [2][4] |
Role in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of Sitagliptin.[1][8][11] Sitagliptin, marketed as a phosphate salt, was the first dipeptidyl peptidase-4 (DPP-4) inhibitor approved by the FDA for the treatment of type 2 diabetes.[1][4] The purity and quality of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid directly impact the quality of the final Sitagliptin active pharmaceutical ingredient.[12]
Mechanism of Action of Sitagliptin
The diagram below illustrates the logical relationship from the intermediate to the final drug's mechanism of action.
Caption: Role of the intermediate in Sitagliptin synthesis and its subsequent mechanism of action.
Experimental Protocols
Detailed methodologies for the synthesis of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid are critical for ensuring high yield and purity. Below are summaries of common synthetic approaches.
Synthesis from Amine Precursor
This protocol involves the protection of the amino group of the corresponding free amine using di-tert-butyl dicarbonate (Boc-anhydride).
Workflow Diagram:
Caption: General workflow for the Boc-protection synthesis method.
Methodology:
-
Dissolve (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in an appropriate water-immiscible organic solvent, such as toluene.[12]
-
Add Boc-anhydride and a base, like triethylamine, to the solution.[12]
-
Allow the reaction mixture to react at a controlled temperature (e.g., 20°C) for a sufficient duration (e.g., 10 hours).[12]
-
Monitor the reaction progress using a suitable analytical technique (e.g., spectroscopy) to confirm the consumption of the starting material.[12]
-
Upon completion, the solid product can be isolated by filtration.[12]
-
Further purification steps may be necessary to remove any unreacted starting materials or byproducts, such as condensation impurities.[12]
Note: The choice of solvent is critical. While solvents like dichloromethane and tetrahydrofuran have been used, they can lead to the formation of significant condensation impurities, complicating purification.[12]
Synthesis by Hydrolysis
Another synthetic route involves the hydrolysis of the corresponding ester precursor.
Methodology:
-
Start with (R)-β-tert-butoxycarbonylamino-2,4,5-trifluorophenylbutyric acid ethyl ester.[1][6]
-
Add Methanol and Lithium Hydroxide monohydrate (LiOH·H₂O) as the reaction reagents to facilitate the hydrolysis of the ester.[1][6]
-
After the reaction is complete, concentrate the mixture.[1][6]
-
Dissolve the concentrate in dichloromethane and adjust the pH to 2 using 2N HCl to protonate the carboxylate.[1][6]
-
The final product, Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, can then be obtained through further purification steps.[1][6]
References
- 1. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. (R)-N-Boc-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid_Jiangxi LongLife Bio-Pharmaceutical Co.,Ltd. [cqlonglife.cn]
- 4. lookchem.com [lookchem.com]
- 5. (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | C15H18F3NO4 | CID 7146288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid [cymitquimica.com]
- 8. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid - Protheragen [protheragen.ai]
- 9. China Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid / Sitagliptin Intermediate 486460-00-8,Buy Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid / Sitagliptin Intermediate 486460-00-8 Online -china-sinoway.com [china-sinoway.com]
- 10. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)-butanoic Acid CAS 486460-00-8 [homesunshinepharma.com]
- 11. sandoopharma.com [sandoopharma.com]
- 12. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
